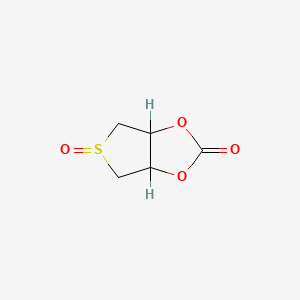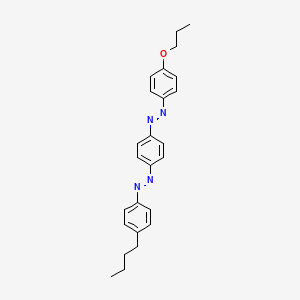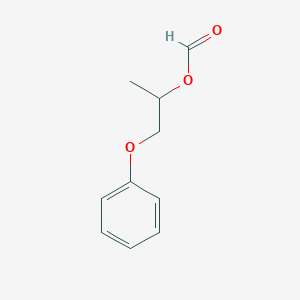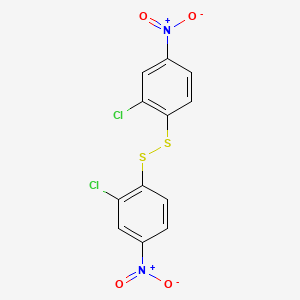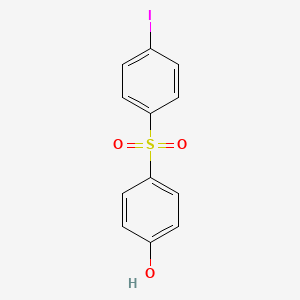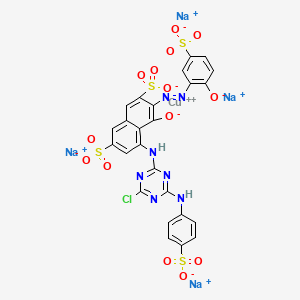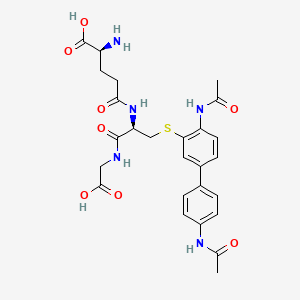
3-(Glutathion-S-yl)-N,N'-diacetylbenzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is a complex organic compound that features a benzidine core substituted with glutathione and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine typically involves the conjugation of glutathione to N,N’-diacetylbenzidine. This process can be achieved through a series of steps:
Acetylation of Benzidine: Benzidine is first acetylated using acetic anhydride in the presence of a catalyst to form N,N’-diacetylbenzidine.
Conjugation with Glutathione: The N,N’-diacetylbenzidine is then reacted with glutathione in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its original benzidine form.
Substitution: The acetyl and glutathione groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzidine derivatives.
Substitution: Various substituted benzidine compounds depending on the reagents used.
Scientific Research Applications
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine has several applications in scientific research:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of glutathione conjugates.
Biology: Investigated for its role in cellular detoxification processes and its interaction with cellular proteins.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine involves its interaction with cellular proteins and enzymes. The glutathione moiety allows the compound to participate in redox reactions, influencing cellular oxidative stress levels. It can also bind to specific proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5-tris(Glutathion-S-yl)hydroquinone: Another glutathione conjugate with similar detoxification properties.
3-(Glutathion-S-yl)acetaminophen: A glutathione conjugate of acetaminophen, known for its role in detoxification and potential toxicity.
Uniqueness
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is unique due to its specific structure, which combines the properties of benzidine and glutathione. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89014-16-4 |
|---|---|
Molecular Formula |
C26H31N5O8S |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-5-[[(2R)-3-[2-acetamido-5-(4-acetamidophenyl)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C26H31N5O8S/c1-14(32)29-18-6-3-16(4-7-18)17-5-9-20(30-15(2)33)22(11-17)40-13-21(25(37)28-12-24(35)36)31-23(34)10-8-19(27)26(38)39/h3-7,9,11,19,21H,8,10,12-13,27H2,1-2H3,(H,28,37)(H,29,32)(H,30,33)(H,31,34)(H,35,36)(H,38,39)/t19-,21-/m0/s1 |
InChI Key |
ZZHDVNCYFVXRAG-FPOVZHCZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


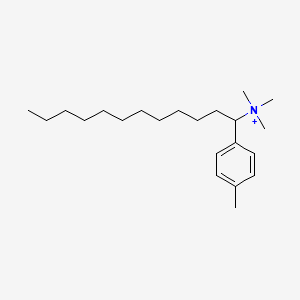
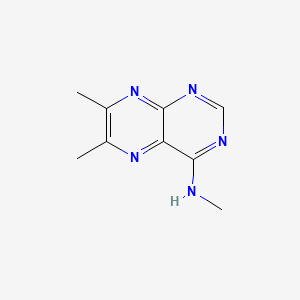
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
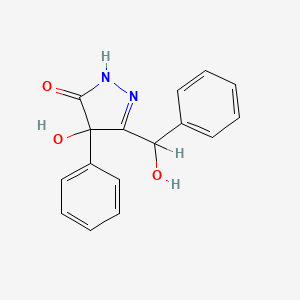
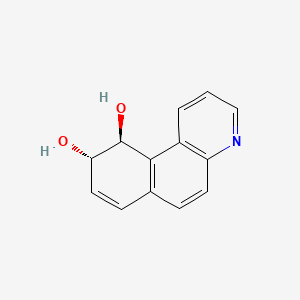
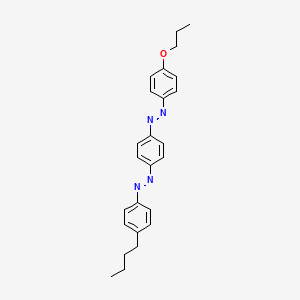
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)
